![molecular formula C9H18NO3P B14453396 Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate CAS No. 73473-51-5](/img/structure/B14453396.png)
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate is an organophosphorus compound with the molecular formula C9H18NO3P. This compound is characterized by the presence of a phosphonate group and an imine group, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkoxides and amines can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phosphonates.
Aplicaciones Científicas De Investigación
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphate-dependent biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl allylphosphonate: Contains an allyl group instead of an imine group.
Diethyl [(1E,3E)-3-(prop-2-yn-1-ylimino)prop-1-en-1-yl]phosphonate: Contains a prop-2-yn-1-ylimino group instead of an ethylimino group.
Uniqueness
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate is unique due to its specific combination of an imine and phosphonate group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
73473-51-5 |
|---|---|
Fórmula molecular |
C9H18NO3P |
Peso molecular |
219.22 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-N-ethylprop-2-en-1-imine |
InChI |
InChI=1S/C9H18NO3P/c1-5-10-8-9(4)14(11,12-6-2)13-7-3/h8H,4-7H2,1-3H3 |
Clave InChI |
QTCPHPCZCZNNSE-UHFFFAOYSA-N |
SMILES canónico |
CCN=CC(=C)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


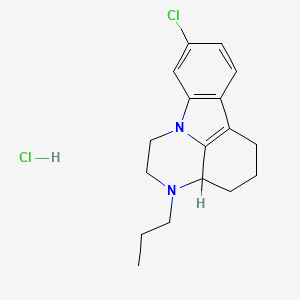
![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
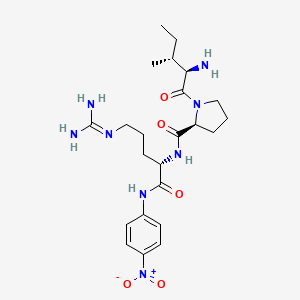
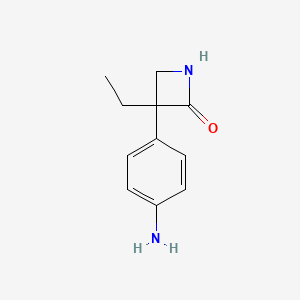
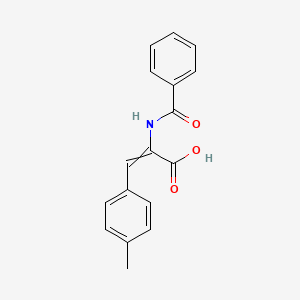
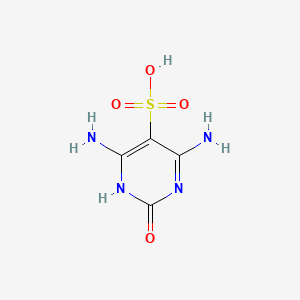
![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
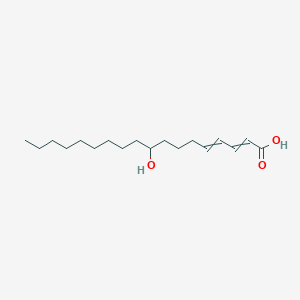
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
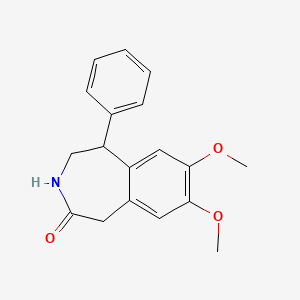


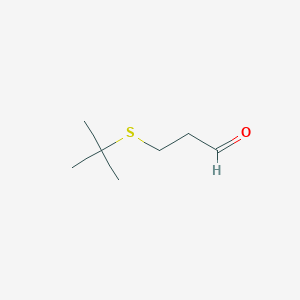
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
